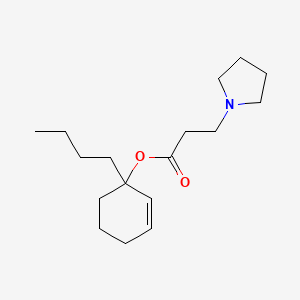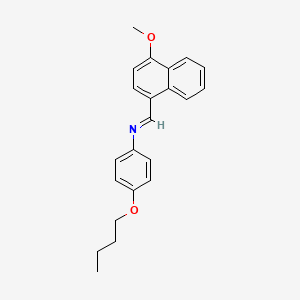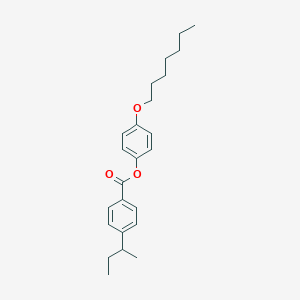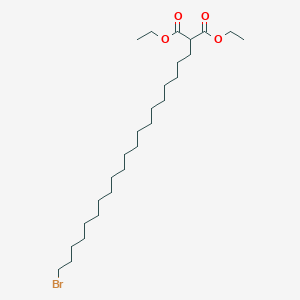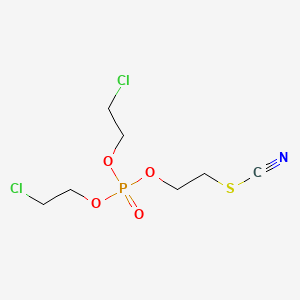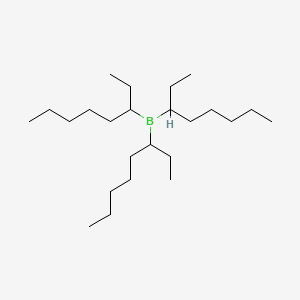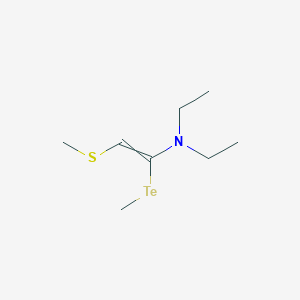
N,N-Diethyl-2-(methylsulfanyl)-1-(methyltellanyl)ethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(methylsulfanyl)-1-(methyltellanyl)ethen-1-amine is a complex organic compound characterized by the presence of both sulfur and tellurium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(methylsulfanyl)-1-(methyltellanyl)ethen-1-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the intermediate compounds containing the methylsulfanyl and methyltellanyl groups, followed by their coupling with the diethylamine moiety under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(methylsulfanyl)-1-(methyltellanyl)ethen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and tellurides.
Reduction: Reduction reactions can convert the compound into simpler amines and sulfides.
Substitution: The compound can participate in substitution reactions where the methylsulfanyl or methyltellanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides and tellurides, while reduction can produce simpler amines and sulfides.
Scientific Research Applications
N,N-Diethyl-2-(methylsulfanyl)-1-(methyltellanyl)ethen-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(methylsulfanyl)-1-(methyltellanyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The presence of sulfur and tellurium atoms allows the compound to form strong bonds with various biomolecules, potentially disrupting their normal functions. This can lead to the inhibition of microbial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organosulfur and organotellurium compounds, such as:
- N,N-Diethyl-2-(methylsulfanyl)ethen-1-amine
- N,N-Diethyl-2-(methyltellanyl)ethen-1-amine
- N,N-Diethyl-2-(methylsulfanyl)-1-(methylselanyl)ethen-1-amine
Uniqueness
N,N-Diethyl-2-(methylsulfanyl)-1-(methyltellanyl)ethen-1-amine is unique due to the simultaneous presence of both sulfur and tellurium atoms in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62943-61-7 |
|---|---|
Molecular Formula |
C8H17NSTe |
Molecular Weight |
286.9 g/mol |
IUPAC Name |
N,N-diethyl-2-methylsulfanyl-1-methyltellanylethenamine |
InChI |
InChI=1S/C8H17NSTe/c1-5-9(6-2)8(11-4)7-10-3/h7H,5-6H2,1-4H3 |
InChI Key |
UHZMWOQLXQFRDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CSC)[Te]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


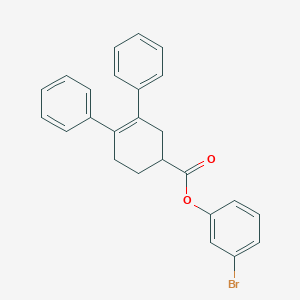
![3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one](/img/structure/B14520507.png)
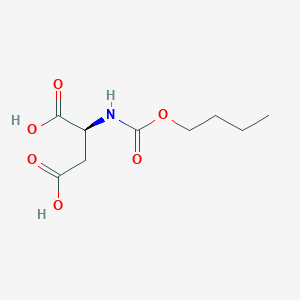
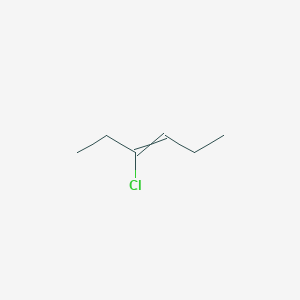
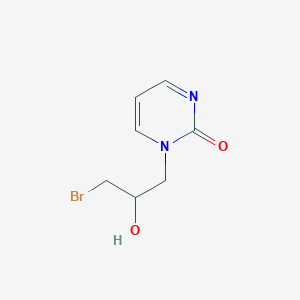
![4-Ethyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14520531.png)
![7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine](/img/structure/B14520543.png)
![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)
